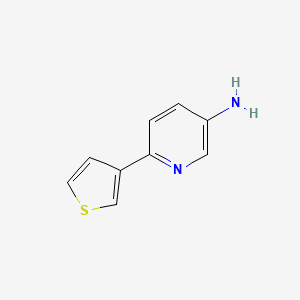

6-(Thiophen-3-yl)pyridin-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLMXHXHQAOHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Thiophen 3 Yl Pyridin 3 Amine

Advanced Synthetic Routes to the 6-(Thiophen-3-yl)pyridin-3-amine Core

The creation of the this compound framework relies on sophisticated organic chemistry techniques. These methods are designed for efficiency, regioselectivity, and functional group tolerance, enabling the precise assembly of the target molecule.

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene-Pyridine Linkage

Transition-metal catalysis, particularly using palladium, is a premier tool for forging carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura and Stille couplings are prominent examples of these powerful reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for creating a C-C bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex. For the synthesis of this compound, this typically involves the reaction of a 6-halopyridin-3-amine derivative with a thiophene-3-boronic acid or its ester.

The general reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, base, and solvent system, which can be tailored to accommodate the electronic properties of both the pyridine (B92270) and thiophene (B33073) coupling partners. mdpi.comnih.gov The reaction is noted for its tolerance of a wide range of functional groups and often uses milder conditions compared to other cross-coupling methods. dicp.ac.cn For instance, the coupling of heteroaryl chlorides with thiophene boronic acids has been shown to be efficient in aqueous solvents, which aligns with the principles of green chemistry. acs.org

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions

| Pyridine Precursor | Thiophene Precursor | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 6-chloropyridin-3-amine | Thiophen-3-ylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | High |

| 6-bromopyridin-3-amine | Thiophen-3-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DME | Good to High |

| Protected 6-iodopyridin-3-amine | Potassium thiophen-3-yltrifluoroborate | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

Note: This table represents typical conditions and expected outcomes based on established Suzuki-Miyaura methodologies for similar heteroaryl couplings. nih.govresearchgate.netresearchgate.net

The Stille coupling offers another robust pathway for C-C bond formation, pairing an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org To synthesize this compound, this reaction would typically involve coupling a 6-halopyridin-3-amine with a tributyl(thiophen-3-yl)stannane.

A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a vast array of functional groups. thermofisher.comlibretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of ligands, such as bulky, electron-rich phosphines, can significantly enhance the reaction's scope, even enabling the use of less reactive aryl chlorides. orgsyn.org

Beyond Suzuki and Stille, other transition-metal-catalyzed reactions like the Negishi coupling (using organozinc reagents) and Hiyama coupling (using organosilicon reagents) represent viable, albeit less common, alternatives for constructing the thiophene-pyridine linkage.

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov For the synthesis of the this compound core, an MCR could potentially construct the substituted pyridine ring in one pot from simpler acyclic precursors, with one of the components being a thiophene derivative.

For example, a variation of the Guareschi-Thorpe condensation or Hantzsch pyridine synthesis could be adapted into an MCR. A hypothetical MCR could involve the condensation of a β-ketoester, a thiophene-containing aldehyde or ketone, an active methylene nitrile (like malononitrile), and an ammonia source. Such approaches are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. preprints.org While specific MCRs for the title compound are not extensively documented, the synthesis of structurally related 2-aminothiophenes and substituted pyridines via MCRs is well-established. researchgate.netresearchgate.net

Cyclization Reactions in the Formation of Pyridine and Thiophene Moieties

Before cross-coupling, the individual pyridine and thiophene rings must be synthesized. This is often achieved through cyclization reactions, where an acyclic precursor is converted into a cyclic compound.

Pyridine Ring Formation: The synthesis of substituted pyridines can be achieved through various classical methods, including:

Hantzsch Dihydropyridine (B1217469) Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, followed by oxidation to the pyridine ring. organic-chemistry.org

Guareschi-Thorpe Condensation: A reaction between a β-ketoester and cyanoacetamide derivatives to form a pyridone, which can be further functionalized.

Kröhnke Pyridine Synthesis: This method uses α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. baranlab.org

[3+3] Cycloaddition: Modern approaches include the formal cycloaddition of enamines with unsaturated aldehydes or ketones to build the pyridine scaffold. acs.org

Cascade Reactions: A sequence of reactions, such as a copper-catalyzed cross-coupling followed by an electrocyclization and oxidation, can produce highly substituted pyridines from simple starting materials. nih.gov

Thiophene Ring Formation: The thiophene ring is commonly synthesized using methods like:

Gewald Aminothiophene Synthesis: A multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. sciforum.net

Paal-Knorr Thiophene Synthesis: The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org

Cyclization of Functionalized Alkynes: Various methods involve the cyclization of sulfur-containing alkyne derivatives, which can be mediated by metals or proceed through metal-free pathways. nih.govresearchgate.net Electrophilic cyclization of alkynyl thioanisoles is another route to form substituted thiophenes. nih.gov

Precursors and Intermediate Synthesis for this compound Analogues

The success of the synthetic routes described above hinges on the availability of key precursors and intermediates.

For cross-coupling strategies, the primary precursors are:

Halogenated Pyridines: 6-Chloro- or 6-bromopyridin-3-amine are crucial starting materials. These can be synthesized from commercially available pyridines through halogenation and amination sequences. For example, 3-aminopyridine can be chlorinated at the 6-position under specific conditions. google.com

Thiophene Organometallics: Thiophen-3-ylboronic acid and its esters (e.g., pinacol ester) are the key reagents for Suzuki-Miyaura coupling. researchgate.net They are typically prepared from 3-bromothiophene via lithiation followed by reaction with a trialkyl borate. For Stille coupling, the corresponding tributyl(thiophen-3-yl)stannane would be prepared, usually from 3-lithiothiophene and tributyltin chloride.

The synthesis of these precursors requires careful control of regioselectivity, particularly for the thiophene ring, to ensure the correct 3-substituted isomer is obtained for coupling.

Table 2: Key Precursors and Their Synthetic Origin

| Precursor | Typical Synthetic Method | Used In |

|---|---|---|

| 6-Chloropyridin-3-amine | Chlorination of 3-aminopyridine derivatives | Suzuki, Stille Coupling |

| Thiophen-3-ylboronic acid | Lithiation of 3-bromothiophene, then reaction with trialkyl borate | Suzuki-Miyaura Coupling |

| Tributyl(thiophen-3-yl)stannane | Lithiation of 3-bromothiophene, then reaction with Bu₃SnCl | Stille Coupling |

| 3-Bromothiophene | Bromination of thiophene | Precursor Synthesis |

Functional Group Interconversions on this compound

The primary amine group and the pyridine ring in this compound are the main sites for functional group interconversions, allowing for the synthesis of a wide array of derivatives.

Amine Group Derivatization and Functionalization

The nucleophilic nature of the primary amine at the 3-position of the pyridine ring makes it a key site for various derivatization and functionalization reactions.

The reaction of primary amines with aldehydes and ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. In the case of this compound, the primary amino group can readily condense with a variety of carbonyl compounds. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the corresponding N-substituted imine.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule. The resulting Schiff bases are versatile intermediates for the synthesis of other heterocyclic systems and can exhibit a range of biological activities.

Table 1: Examples of Schiff Base Formation from this compound

| Carbonyl Compound | Product (Schiff Base) |

|---|---|

| Benzaldehyde | N-benzylidene-6-(thiophen-3-yl)pyridin-3-amine |

| Acetophenone | N-(1-phenylethylidene)-6-(thiophen-3-yl)pyridin-3-amine |

The diazotization of primary aromatic amines is a well-established method for the introduction of various functional groups onto an aromatic ring. For 3-aminopyridine derivatives, this reaction proceeds via the formation of a pyridine-3-diazonium salt intermediate upon treatment with a source of nitrous acid, such as sodium nitrite in an acidic medium. google.com

It is important to note that pyridine-2-diazonium salts are known to be highly unstable, whereas pyridine-3-diazonium salts are comparatively more stable and can be generated in situ for further reactions. google.com These diazonium intermediates are highly versatile and can undergo a variety of transformations, including:

Dediazoniation: Replacement of the diazonium group with a hydrogen atom, typically using reducing agents.

Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann-type reactions: Replacement with fluorine using fluoroboric acid.

Gomberg-Bachmann reaction: Arylation reactions with other aromatic compounds.

Azo coupling: Reaction with activated aromatic compounds to form azo dyes.

The specific conditions and reagents used for these transformations would need to be optimized for the this compound substrate.

Table 2: Potential Transformations of 6-(Thiophen-3-yl)pyridin-3-diazonium Salts

| Reagent | Product |

|---|---|

| H3PO2 | 2-(Thiophen-3-yl)pyridine |

| CuCl/HCl | 3-Chloro-6-(thiophen-3-yl)pyridine |

| CuBr/HBr | 3-Bromo-6-(thiophen-3-yl)pyridine |

| HBF4, heat | 3-Fluoro-6-(thiophen-3-yl)pyridine |

| KI | 3-Iodo-6-(thiophen-3-yl)pyridine |

The primary amine of this compound can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.

Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. Sulfonamides are an important class of compounds with a wide range of applications, including in medicinal chemistry. The synthesis of N-(pyridin-3-yl)benzenesulfonamide has been reported, demonstrating the feasibility of this transformation on the 3-aminopyridine core. researchgate.net

Table 3: Acylation and Sulfonamide Formation Products

| Reagent | Product Class | Example Product |

|---|---|---|

| Acetyl chloride | Amide | N-(6-(thiophen-3-yl)pyridin-3-yl)acetamide |

| Benzoyl chloride | Amide | N-(6-(thiophen-3-yl)pyridin-3-yl)benzamide |

| Benzenesulfonyl chloride | Sulfonamide | N-(6-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide nih.gov |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic substitution. The presence of the activating amino group and the thiophene substituent will affect the regioselectivity of these reactions.

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, the presence of the strongly activating amino group at the 3-position is expected to facilitate such reactions. The amino group is an ortho-, para-director. In the context of the 3-aminopyridine system, this directs electrophiles to the 2-, 4-, and 6-positions. The 6-position is already substituted with the thiophene ring. Therefore, electrophilic attack is anticipated at the 2- and 4-positions. The thiophene ring at the 6-position will also influence the electron density and steric accessibility of the pyridine ring.

Halogenation: Direct halogenation of pyridines often requires harsh conditions. chemrxiv.orgnih.gov However, the activating effect of the amino group should allow for milder reaction conditions. The regioselectivity will be a key consideration, with the potential for substitution on either the pyridine or the more electron-rich thiophene ring.

Nitration: Nitration of pyridines typically requires strong acids and high temperatures. nanobioletters.com The amino group would likely need to be protected, for instance as an acetamide, to prevent oxidation and to control the regioselectivity.

Sulfonation: Sulfonation of pyridine requires vigorous conditions, often using fuming sulfuric acid at elevated temperatures. abertay.ac.uk The directing effects of the substituents will be crucial in determining the site of sulfonation.

Table 4: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagent | Potential Product(s) |

|---|---|---|

| Bromination | Br2/FeBr3 | 2-Bromo-6-(thiophen-3-yl)pyridin-3-amine and/or 4-Bromo-6-(thiophen-3-yl)pyridin-3-amine |

| Nitration | HNO3/H2SO4 | 2-Nitro-6-(thiophen-3-yl)pyridin-3-amine and/or 4-Nitro-6-(thiophen-3-yl)pyridin-3-amine |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. However, the reaction's feasibility is highly dependent on the electronic properties of the substrate. Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack unless activated by potent electron-withdrawing groups. acs.org

For this compound, direct nucleophilic aromatic substitution on the pyridine ring is generally not favored. The presence of the electron-donating amine (-NH₂) group at the 3-position increases the electron density of the pyridine ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.

For an SNAr reaction to proceed on a pyridine derivative, two primary conditions are typically required:

A good leaving group: A substituent that can depart as a stable anion, such as a halide (Cl⁻, Br⁻), must be present on the ring.

Activation: The ring should be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. These groups help stabilize the negative charge in the intermediate Meisenheimer complex that forms during the reaction. chemistrysteps.com

In the parent compound, this compound, neither a leaving group nor strong activating groups are present on the pyridine ring. Therefore, to achieve substitution via an SNAr mechanism, a derivative, such as one containing a halogen at the 2- or 6-position, would be necessary. For instance, a hypothetical reaction involving a 2-chloro-6-(thiophen-3-yl)pyridin-3-amine derivative would be expected to proceed with a suitable nucleophile, as the chloro substituent can act as a leaving group and its position is activated by the ring nitrogen.

Table 1: Representative Nucleophilic Aromatic Substitution on an Activated Pyridine Core This table illustrates a representative SNAr reaction on a related pyridine structure to demonstrate the principle, as the parent compound is unreactive under these conditions.

| Starting Material | Nucleophile | Conditions | Product | Yield |

| 2-Chloro-6-arylpyridin-3-amine | Sodium Methoxide (NaOMe) | Methanol (MeOH), Reflux | 2-Methoxy-6-arylpyridin-3-amine | High |

| 2-Chloro-6-arylpyridin-3-amine | Ammonia (NH₃) | Heat, Pressure | 6-Arylpyridine-2,3-diamine | Moderate |

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is the more reactive of the two aromatic systems towards electrophilic attack. Thiophene's reactivity, which is greater than that of benzene, is due to the ability of the sulfur atom's lone pair electrons to participate in the aromatic sextet and stabilize the cationic intermediate (sigma complex) formed during electrophilic substitution. msu.edu

Electrophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution on the 3-substituted thiophene ring is directed by the electronic nature of the substituent. The 6-(pyridin-3-amine) substituent, as a whole, acts as an activating group, directing incoming electrophiles to the vacant positions of the thiophene ring. The substitution pattern is primarily governed by the stability of the carbocation intermediate, with attack at the C2' and C5' positions (alpha to the sulfur atom) being favored over attack at the C4' position (beta to the sulfur atom). msu.edu The C2' position is generally the most reactive site in 3-substituted thiophenes bearing electron-donating or mildly deactivating groups. researchgate.net

A classic example of such a transformation is the Vilsmeier-Haack reaction, which is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group. chemistrysteps.com For this compound, this reaction is predicted to occur selectively on the thiophene ring.

Table 2: Predicted Electrophilic Aromatic Substitution on the Thiophene Ring

| Reaction Type | Reagents | Predicted Major Product | Notes |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 6-(2-Formylthiophen-3-yl)pyridin-3-amine | Formylation is highly favored at the C2' position due to electronic activation. |

| Bromination | N-Bromosuccinimide (NBS) in DMF | 6-(2-Bromothiophen-3-yl)pyridin-3-amine | Mild brominating agent is used to prevent polysubstitution on the activated ring. |

| Nitration | HNO₃ / Acetic Anhydride | 6-(2-Nitrothiophen-3-yl)pyridin-3-amine | Milder nitrating conditions are required compared to those used for benzene to avoid oxidation and degradation. |

Further Functionalization at Unsubstituted Positions

Beyond classical electrophilic substitution, the unsubstituted positions on the thiophene ring can be functionalized through metalation followed by reaction with an electrophile. Directed ortho-metalation, specifically lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful strategy for regioselective functionalization. nih.gov

In the case of this compound, the most acidic protons are on the thiophene ring at the positions alpha to the sulfur atom (C2' and C5'). Treatment with a strong base like n-BuLi would likely result in deprotonation at the C2' position, the most kinetically favored site. The resulting thienyllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to install new functional groups. This method provides a versatile route to derivatives that are not accessible through direct electrophilic substitution.

Table 3: Proposed Functionalization via Lithiation of the Thiophene Ring

| Electrophile | Reagent(s) | Resulting Functional Group | Product Name |

| Carbon Dioxide | 1. n-BuLi, THF, -78 °C2. CO₂(s), then H₃O⁺ | Carboxylic Acid (-COOH) | 3-(5-Aminopyridin-2-yl)thiophene-2-carboxylic acid |

| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C2. DMF, then H₃O⁺ | Aldehyde (-CHO) | 6-(2-Formylthiophen-3-yl)pyridin-3-amine |

| Iodine (I₂) | 1. n-BuLi, THF, -78 °C2. I₂ | Iodine (-I) | 6-(2-Iodothiophen-3-yl)pyridin-3-amine |

| Trimethylsilyl chloride | 1. n-BuLi, THF, -78 °C2. (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) | 6-(2-(Trimethylsilyl)thiophen-3-yl)pyridin-3-amine |

Spectroscopic and Structural Elucidation Techniques for 6 Thiophen 3 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a related isomer, 6-(thiophen-2-yl)pyridin-3-amine (B1603471), the signals corresponding to the aromatic protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the amine (-NH₂) protons, can be observed.

The aromatic region (typically δ 6.5-8.5 ppm) would show a complex pattern of signals. The protons on the pyridine ring and the thiophene ring would appear as doublets, triplets, or doublets of doublets, depending on their coupling with adjacent protons. The amine protons often appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Illustrative ¹H NMR Data for 6-(Thiophen-2-yl)pyridin-3-amine:

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| 8.35 | s | NH₂ |

| 7.85-6.90 | m | Aromatic-H |

| Note: This data is for the 2-yl isomer and serves as a representative example. 's' denotes a singlet, and 'm' denotes a multiplet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. For 6-(thiophen-3-yl)pyridin-3-amine, one would expect to see nine distinct signals in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The carbons of the aromatic rings would appear in the downfield region (typically δ 100-160 ppm). The specific chemical shifts would be influenced by the nitrogen and sulfur heteroatoms and the amino substituent.

While specific experimental data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of substituted pyridines and thiophenes.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT)

Two-dimensional (2D) NMR techniques provide further clarity on the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity of protons within the pyridine and thiophene rings. Cross-peaks in the COSY spectrum indicate which protons are spin-spin coupled, allowing for the unambiguous assignment of adjacent protons on each ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that helps in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (those with no attached protons) would be absent. This would help confirm the presence of the CH groups in the aromatic rings. ambeed.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 176.24 g/mol . msesupplies.com

In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be observed at m/z 176. Subsequent fragmentation of this ion would produce smaller, characteristic fragment ions, which can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₈N₂S), HRMS would be used to confirm this exact chemical formula by matching the experimentally measured mass to the calculated theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like heterocyclic amines. GC-MS can be used to assess the purity of a sample of this compound. The gas chromatogram would show a peak corresponding to the compound, and the mass spectrum of that peak would confirm its identity. For less volatile or more polar amines, derivatization is sometimes employed to improve their chromatographic behavior. hmdb.ca

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. The analysis relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural components: the primary amine (-NH₂), the pyridine ring, and the thiophene ring.

Key Diagnostic Peaks:

N-H Stretching: Primary amines typically exhibit two distinct bands in the region of 3500-3200 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comspectroscopyonline.com The presence of these two sharp to medium intensity peaks is a strong indicator of the -NH₂ group. spectroscopyonline.com

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on both the pyridine and thiophene rings are expected to appear in the 3100-3000 cm⁻¹ region. lumenlearning.com

C=C and C=N Stretching: The aromatic rings contain C=C and C=N bonds, which give rise to a series of sharp absorption bands in the 1600-1400 cm⁻¹ range. lumenlearning.com A band around 1578 cm⁻¹ can be attributed to aromatic C=C stretching.

N-H Bending: The scissoring vibration of the primary amine group typically appears near 1600 cm⁻¹. wpmucdn.com

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is usually found in the 1350-1250 cm⁻¹ region.

C-S Stretching: The thiophene ring's C-S bond vibrations are generally weak and appear in the fingerprint region, typically below 800 cm⁻¹.

The data below summarizes the expected IR absorption frequencies for the principal functional groups within this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine | Asymmetric & Symmetric N-H Stretch | 3500 - 3200 | Medium, Sharp (two bands) |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Variable |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Rings | C=C and C=N Ring Stretch | 1600 - 1400 | Medium to Strong (multiple bands) |

| Aromatic Amine | C-N Stretch | 1350 - 1250 | Medium |

| Thiophene Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's conjugated systems and chromophores.

The structure of this compound contains two interconnected aromatic systems—the pyridine and thiophene rings—along with an auxochromic amino group. This extended conjugation results in characteristic absorption bands in the UV-Vis spectrum. The expected electronic transitions are primarily:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other unsaturated systems and typically result in strong absorption bands. For compounds with linked aromatic rings like pyridine and thiophene, these absorptions are expected in the 250-390 nm range. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen of the amine or pyridine, or the sulfur of the thiophene) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions. researchgate.net

The solvent used for analysis can influence the position and intensity of these absorption bands due to stabilization of the ground and excited states. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and rationalize the UV-Visible absorption and emission spectra based on the molecule's electronic density. chemrxiv.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, provides insight into the expected structural features. nih.goviucr.org

Expected Structural Features:

Ring Planarity: The pyridine ring is expected to be largely planar. nih.gov

Dihedral Angle: A key structural parameter is the dihedral angle between the planes of the pyridine and thiophene rings. In related compounds, this angle can vary, indicating some degree of rotational freedom around the C-C bond connecting the two rings. nih.gov

Intermolecular Interactions: In the solid state, the molecules are likely to be linked by a network of hydrogen bonds. The primary amine group can act as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring in an adjacent molecule. nih.gov

The table below outlines the type of data obtained from a typical X-ray crystallography experiment.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., Orthorhombic, Monoclinic). researchgate.net |

| Space Group | The specific symmetry group of the crystal structure. researchgate.net |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Dihedral Angles (°) | The rotational angle between two planes defined by sets of atoms. |

| Hydrogen Bonding | Identification of hydrogen bond donors, acceptors, and distances. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are used to confirm the empirical formula and assess the purity of a synthesized sample. The molecular formula for this compound is C₉H₈N₂S, with a molecular weight of 176.24 g/mol . cymitquimica.com

The theoretical elemental composition is calculated from the molecular formula. An experimental analysis is then performed, and the measured percentages are compared to the theoretical values. A close match (typically within ±0.4%) provides strong evidence for the proposed formula and the purity of the compound. researchgate.net

The table below shows the calculated elemental composition for C₉H₈N₂S.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 61.35 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90 |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.19 |

| Total | 176.237 | 100.00 |

Experimental results would be presented as "Found: C, 61.XX; H, 4.XX; N, 15.XX", and these values would be expected to be in close agreement with the calculated percentages. researchgate.net

Theoretical and Computational Investigations of 6 Thiophen 3 Yl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules. For 6-(Thiophen-3-yl)pyridin-3-amine, these calculations can elucidate its fundamental properties, from its three-dimensional shape to its electronic behavior.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.

Below is an illustrative table of what optimized geometric parameters for this compound might look like, based on typical values for similar heterocyclic systems.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-S (Thiophene) | 1.73 |

| C-C (Thiophene) | 1.38 - 1.42 | |

| C-N (Pyridine) | 1.34 - 1.38 | |

| C-C (Pyridine) | 1.39 - 1.41 | |

| C-C (Inter-ring) | 1.48 | |

| C-NH2 | 1.37 | |

| Bond Angle | C-S-C (Thiophene) | 92.5 |

| C-N-C (Pyridine) | 117.0 |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations provide the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and C-S stretching of the thiophene (B33073) ring. Comparing the calculated spectrum with experimental data allows for a detailed assignment of the observed vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the structural elucidation of the molecule. The predicted shifts are sensitive to the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This method provides information on the electronic transitions, including their energies (wavelengths) and oscillator strengths. For this compound, the transitions would likely be of the π→π* and n→π* type, originating from the conjugated aromatic system.

Table 2: Hypothetical Calculated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value |

|---|---|---|

| IR | ν(N-H) stretch | 3450 - 3350 cm⁻¹ |

| ν(C-H) aromatic stretch | 3100 - 3000 cm⁻¹ | |

| ν(C=N) stretch | 1620 cm⁻¹ | |

| ν(C-S) stretch | 850 cm⁻¹ | |

| ¹³C NMR | Pyridine (B92270) Carbons | 110 - 150 ppm |

| Thiophene Carbons | 120 - 140 ppm | |

| ¹H NMR | Pyridine Protons | 7.0 - 8.5 ppm |

| Thiophene Protons | 7.2 - 7.8 ppm | |

| Amine Protons | 4.5 ppm | |

| UV-Vis | λmax (π→π*) | ~280 nm |

HOMO-LUMO Energy Analysis and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity of a molecule.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amino group, while the LUMO may be distributed over the electron-deficient pyridine ring.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify the regions that are rich or poor in electrons. In an MEP map, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). For this molecule, the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

Energetic Behaviors and Solvent Effects

The thermodynamic properties of this compound, such as heat capacity, entropy, and enthalpy, can be calculated at different temperatures. These parameters are important for understanding the stability and behavior of the molecule under various conditions.

Furthermore, the influence of a solvent on the molecular properties can be modeled using methods like the Polarizable Continuum Model (PCM). Solvents can affect the geometry, electronic structure, and spectroscopic properties of the solute molecule. Analyzing these effects is crucial for understanding the behavior of the compound in solution, which is relevant for many practical applications. For instance, an analysis of the compound in water can be a good indicator for its behavior in clinical preparations.

Molecular Modeling and Docking Studies

Beyond the intrinsic properties of the molecule, computational methods can also predict how it might interact with other molecules, which is particularly important in drug design and materials science.

Prediction of Reactive Sites and Mechanisms

The information from HOMO-LUMO analysis and MEP maps can be used to predict the most likely sites for chemical reactions. For example, the regions of negative electrostatic potential on the MEP map are likely sites for electrophilic attack, while the distribution of the HOMO can indicate the initial site of oxidation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. If this compound were to be investigated as a potential drug candidate, docking studies would be performed to predict its binding affinity and mode of interaction with a specific biological target, such as an enzyme or a receptor. These studies can provide valuable insights into the potential mechanism of action and guide the design of more potent derivatives.

In Silico Methodologies for Biological Target Prediction

The initial step in the computational investigation of a compound like this compound involves the use of in silico tools to predict its potential biological targets. These methodologies leverage vast databases of known ligand-target interactions and employ algorithms to identify proteins that are likely to bind to the query molecule based on structural or chemical similarity to known binders.

One common approach is ligand-based virtual screening , where the structure of this compound is compared to libraries of compounds with known biological activities. Similarity searching, using 2D fingerprints or 3D shape and pharmacophore models, can identify known drugs or bioactive molecules with similar features. The biological targets of these similar molecules are then considered potential targets for the query compound. For instance, derivatives of pyridin-3-amine have been explored as multi-targeted kinase inhibitors, suggesting that kinases could be a primary target class for this compound.

Another powerful technique is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific target receptor. By generating a pharmacophore model from the structure of this compound, it is possible to screen it against a database of target-based pharmacophores. The pyridine nitrogen and the amine group are key hydrogen bond acceptors and donors, respectively, while the thiophene and pyridine rings provide hydrophobic and aromatic features. These features are commonly found in inhibitors of various enzymes, particularly kinases.

Reverse docking , a structure-based approach, involves docking the ligand into the binding sites of a large collection of crystallographically determined protein structures. The proteins for which the ligand shows a favorable binding energy are then identified as potential targets. Given the structural similarities to known kinase inhibitors, a reverse docking screen for this compound would likely prioritize various protein kinases. For example, research on the structurally related 6-(thiophen-2-yl)pyridin-3-amine (B1603471) has pointed towards the IκB kinase (IKK) complex as a potential target.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of in silico analysis. Various computational models are used to estimate the physicochemical and pharmacokinetic properties of the compound, such as its solubility, permeability, and potential for metabolic liabilities. These predictions help in assessing the drug-likeness of the molecule and identifying potential issues early in the drug discovery process.

A summary of common in silico methodologies and their applications is presented in the table below.

| Methodology | Principle | Application for this compound |

| Ligand-Based Virtual Screening | Comparison of the compound's structure to libraries of known active compounds. | Identification of potential targets based on similarity to known kinase inhibitors and other bioactive molecules. |

| Pharmacophore Modeling | Identification of the 3D arrangement of essential chemical features for biological activity. | Screening against pharmacophore databases of various targets, particularly kinases, to predict binding. |

| Reverse Docking | Docking the compound into the binding sites of numerous protein structures. | Prioritization of potential protein targets based on calculated binding affinities, with a focus on kinases. |

| ADMET Prediction | Computational estimation of pharmacokinetic and physicochemical properties. | Assessment of drug-likeness and potential liabilities to guide further development. |

Ligand-Protein Interaction Studies

Once potential biological targets are identified, molecular docking simulations are performed to investigate the specific interactions between this compound and the binding site of the target protein. These studies provide insights into the binding mode, affinity, and the key amino acid residues involved in the interaction. While direct studies on this compound are not extensively available, the interactions of structurally similar compounds with various protein targets, particularly kinases, can provide a predictive framework.

Kinases have a conserved ATP-binding pocket that is a common target for inhibitors. The general binding mode for pyridine-thiophene scaffolds in this pocket involves the pyridine ring acting as a hinge-binder, forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The amine group at the 3-position of the pyridine ring can form additional hydrogen bonds with nearby residues, enhancing the binding affinity. The thiophene ring typically occupies a hydrophobic pocket, forming van der Waals and pi-stacking interactions.

For instance, in studies of related pyrimidine (B1678525) and pyridine derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, the pyridine ring was designed to fit into the adenine (B156593) binding pocket, while the thiophene ring occupied a hydrophobic region. nih.gov The amino group was identified as a key hydrogen bond donor. nih.gov Similarly, in docking studies of 1,2,3-triazolyl-pyridine hybrids against Aurora B kinase, the pyridine ring was involved in π-cation interactions with lysine (B10760008) residues in the active site. acs.org

Based on these precedents, a hypothetical binding model of this compound within a generic kinase active site can be proposed. The table below outlines the likely interactions.

| Structural Moiety of this compound | Potential Interaction Type | Likely Interacting Residues in a Kinase Hinge Region |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Backbone NH of a hinge region amino acid (e.g., Cysteine, Alanine) |

| Pyridin-3-amine (NH2 group) | Hydrogen Bond Donor | Backbone C=O of a hinge region amino acid or a nearby acidic residue (e.g., Aspartate, Glutamate) |

| Thiophene Ring | Hydrophobic/van der Waals Interactions, π-π Stacking | Aliphatic and aromatic residues in the hydrophobic pocket (e.g., Leucine, Valine, Phenylalanine) |

| Pyridine Ring | π-π Stacking, π-cation Interactions | Aromatic residues (e.g., Phenylalanine, Tyrosine) or positively charged residues (e.g., Lysine) |

These predicted interactions, derived from the computational analysis of homologous compounds, provide a strong rationale for the synthesis and biological evaluation of this compound as a potential inhibitor of protein kinases involved in various disease pathways.

Biological and Pharmacological Research of 6 Thiophen 3 Yl Pyridin 3 Amine and Its Derivatives

Anticancer Activity Research

Derivatives of the thiophene-pyridine scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, targeting key proteins and pathways involved in cancer cell proliferation and survival. nih.govresearchgate.net

Inhibition of Kinases (e.g., EGFR) and Oncogenic Pathways

A primary mechanism by which thiophene (B33073) and pyridine (B92270) derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov An aberrant activation of pathways like the PI3K/AKT/mTOR signaling cascade can disrupt normal cell growth and survival, leading to angiogenesis and metastasis. nih.gov

Derivatives containing thiazole, a related heterocycle, have been shown to inhibit a range of kinases. nih.gov For instance, research into 3-(thiophen/thiazole-2-ylthio)pyridine derivatives identified them as potential multi-target anticancer agents through the inhibition of kinases such as FGFR3, EGFR, JAK, and RON. researchgate.net Similarly, pyrrolo[2,3-d]pyrimidines, which share structural similarities, have been reported to exhibit anticancer activities by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Janus Kinase (JAK). nih.gov The inhibition of these oncogenic pathways disrupts cancer cell proliferation and can lead to cell death. nih.gov

Cytotoxic Effects Against Various Cancer Cell Lines

The anticancer potential of 6-(thiophen-3-yl)pyridin-3-amine derivatives has been substantiated by their cytotoxic activity against a wide array of human cancer cell lines. nih.govresearchgate.net In vitro studies have consistently shown that these compounds can induce cell death at low micromolar concentrations. nih.gov

For example, a novel thiophene derivative, F8, displayed potent anti-cancer activity on lymphoma, leukemia, and other cancer cell lines. nih.gov Research on other related structures has provided specific data on their efficacy. Pyridone analogues have shown remarkable potency against lung cancer (A-549) and mammary carcinoma (MDA-MB-231) cell lines. nih.gov Furthermore, various thiophene and pyridine derivatives have demonstrated significant cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (SW480) cell lines. nih.govresearchgate.net

| Compound/Derivative Type | Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| Pyridone Analogue 4b | A-549 | Lung Carcinoma | 0.00803 | nih.gov |

| Pyridone Analogue 4e | A-549 | Lung Carcinoma | 0.0095 | nih.gov |

| Pyridone Analogue 4b | MDA-MB-231 | Breast Carcinoma | 0.0103 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 10a | PC3 | Prostate Cancer | 0.19 | nih.gov |

| Pyridine-Thiazole Hybrid 3 | HL-60 | Promyelocytic Leukemia | 0.57 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 | Breast Cancer | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 9e | A-549 | Lung Carcinoma | 4.55 | nih.gov |

| Thiophene Derivative 6 | MCF-7 | Breast Cancer | 11.17 | researchgate.net |

| Thiophene Derivative 4 | MCF-7 | Breast Cancer | 14.53 | researchgate.net |

Modulation of Cell Death Pathways (e.g., Methuosis, Apoptosis)

Beyond direct cytotoxicity, derivatives of this compound can modulate specific cell death pathways, most notably apoptosis. nih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its evasion is a hallmark of cancer. nih.gov

Studies have shown that thiophene compounds can induce apoptosis in various cancer cell lines. nih.gov One mechanism involves the modulation of the p53 pathway, a critical tumor suppressor network. Further investigation into a novel thiophene derivative, F8, revealed that it induces phosphatidylserine (B164497) externalization, reactive oxygen species generation, and mitochondrial depolarization, all markers of apoptosis. nih.gov Research on pyrrolo[2,3-d]pyrimidine derivatives demonstrated that their cytotoxic effects are mediated by apoptosis, specifically through the intrinsic or mitochondrial pathway. nih.gov This was confirmed by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, which in turn led to the activation of caspase-9 and caspase-3, key executioners of apoptosis. nih.gov

BCL6 Inhibition Studies

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that acts as an oncogenic driver in certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). nih.gov Inhibition of the BCL6 BTB domain, which is crucial for its function, has been identified as a promising therapeutic strategy. nih.govnih.gov

While direct studies on this compound are limited, research on other heterocyclic scaffolds, such as tricyclic quinolinones, has led to the discovery of potent BCL6 inhibitors. nih.gov These small molecules target the protein-protein interaction between BCL6 and its corepressors. nih.gov Optimization of these inhibitor scaffolds has focused on improving cellular potency and pharmacokinetic properties to develop effective in vivo tool compounds for validating BCL6 inhibition in tumor models. nih.gov The development of a water-soluble prodrug that converts to a BCL6 inhibitor in vivo demonstrated a reversible reduction in germinal center reactions, advancing the preclinical development of drugs targeting the BCL6 BTB domain. nih.gov

Antimicrobial Properties

In addition to their anticancer applications, the thiophene-pyridine core structure is a valuable scaffold for developing new antimicrobial agents. This is particularly important given the rise of multidrug-resistant bacterial strains.

Antibacterial Activity Against Bacterial Strains

Derivatives containing the thiophene ring have been evaluated for their activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov It is known that Gram-negative bacteria are intrinsically more resistant to antimicrobial agents due to their lipopolysaccharide outer membrane, which acts as a permeability barrier. nih.gov Despite this, certain thiophene derivatives have shown promising activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.gov

Thieno[2,3-d]pyrimidinedione derivatives, in particular, have displayed significant antibacterial activity against multidrug-resistant Gram-positive organisms. nih.gov These compounds were potent against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Importantly, these active compounds showed low toxicity against mammalian cells, suggesting a favorable profile for further development. nih.gov

| Compound/Derivative Type | Bacterial Strain | Gram Type | MIC Value (mg/L or µg/mL) | Source |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidinedione 1 | MRSA | Gram-positive | 2-16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione 2 | MRSA | Gram-positive | 2-16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione 1 | VRSA | Gram-positive | 2-16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione 2 | VRSA | Gram-positive | 2-16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione 1 | VRE | Gram-positive | 2-16 mg/L | nih.gov |

| Thieno[2,3-d]pyrimidinedione 2 | VRE | Gram-positive | 2-16 mg/L | nih.gov |

| Thiophene Derivative 7 | P. aeruginosa | Gram-negative | More potent than Gentamicin | nih.gov |

| Thiophene Derivative 6 | S. aureus | Gram-positive | 39.72±2.98 µg/mL (IC₅₀) | researchgate.net |

| Pyridyl Thiazolyl Triazole Derivatives | Gram-positive bacteria | Gram-positive | < 3.09-500 µg/mL | scielo.br |

Antifungal Activity Against Fungal Strains

Derivatives incorporating thiophene and pyridine moieties have demonstrated notable efficacy against a variety of fungal pathogens. In one study, novel thiophene derivatives were synthesized and evaluated for their antifungal properties. nih.gov Compounds designated as 7, 8a, 8b, and 10 were found to be active against four different tested fungal species. nih.gov

Further research into thiophene-based compounds led to the development of novel thiophene/furan-1,3,4-oxadiazole carboxamides designed as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Several of these compounds exhibited significant antifungal activity against seven phytopathogenic fungi. nih.gov Notably, compounds 4g and 4i were effective in suppressing rape Sclerotinia rot in vivo, and compound 4i, in particular, showed more potent activity against Sclerotinia sclerotiorum than the commercial fungicide boscalid. nih.gov The potent activity is highlighted by the low EC₅₀ values, as detailed in the table below. nih.gov

Studies on other novel pyridine and thiophene derivatives have shown antifungal activity against C. albicans and A. niger, with Minimum Inhibitory Concentrations (MICs) generally falling between 100-500 µg/mL. benthamdirect.com Molecular docking simulations suggest these compounds may exert their effect by inhibiting key fungal enzymes like Sterol 14-demethylase. benthamdirect.com The mechanism of action for some derivatives involves inducing oxidative stress. For instance, the thiophene-thiosemicarbazone derivative L10 was shown to mediate its antifungal effect against Candida albicans through the promotion of oxidative stress and apoptosis. nih.gov

The structural configuration of these molecules plays a critical role in their antifungal efficacy. In a series of pyridine-based quaternized chitosan (B1678972) derivatives, those with the nitrogen atom positioned at the 3-position of the pyridine ring demonstrated stronger antifungal activity. mdpi.com This highlights the importance of the specific arrangement of atoms within the pyridin-3-amine core. mdpi.com

Antiviral Activity Research

The search for novel antiviral agents has led to the investigation of thiophene and pyridine derivatives, particularly for their potential to inhibit the human immunodeficiency virus type 1 (HIV-1).

The reverse transcriptase (RT) enzyme is a critical target for antiretroviral therapy. Several studies have identified pyridine and thiophene derivatives as potent inhibitors of this enzyme. A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and found to be highly selective and potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Two compounds from this series, L-697,639 and L-697,661, were so effective, inhibiting HIV-1 infection in cell culture at concentrations of 25-50 nM, that they were selected for clinical trials. nih.gov Some analogues in this class demonstrated IC₅₀ values as low as 19 nM in enzymatic assays. nih.gov

Similarly, pyridinone compounds have been investigated as HIV-1 RT inhibitors, showing noncompetitive inhibition with IC₅₀ values ranging from 20 to 200 nM, depending on the template sequence. nih.gov

More recently, research has focused on thiophene[3,2-d]pyrimidine derivatives. nih.gov By targeting the solvent-exposed region of the NNRTI-binding pocket, a series of novel amino acid-substituted derivatives were designed. nih.gov The most active compound, 5k, displayed excellent potency against wild-type HIV-1 and a panel of resistant strains, with EC₅₀ values ranging from 0.042 µM to 7.530 µM. nih.gov Subsequent enzymatic assays confirmed that these compounds are classical NNRTIs, with several showing potent inhibitory activity against wild-type HIV-1 RT, as shown in the table below. nih.gov

Beyond the polymerase function, the RT-associated ribonuclease H (RNase H) function is also a viable target. Cycloheptathiophene-3-carboxamide derivatives have been identified as allosteric inhibitors of HIV-1 RNase H, with one catechol derivative achieving an IC₅₀ value in the nanomolar range. acs.org

Enzyme Inhibition Studies

The biological effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes. As previously mentioned, thiophene-based carboxamides have been developed as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov Compound 4i, for example, proved to be a more effective SDH inhibitor than the standard boscalid. nih.gov

In the context of infectious diseases, derivatives have been designed to target other microbial enzymes. Molecular docking studies have suggested that certain pyridine and thiophene compounds could inhibit bacterial DNA Gyrase and fungal Sterol 14-demethylase. benthamdirect.com Furthermore, 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives have been synthesized and studied as potential inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase, an essential enzyme in Bacillus anthracis. researchgate.net Derivatives of 6-(Thiophen-2-yl)pyridin-3-amine (B1603471) are also being explored as inhibitors of the Mycobacterium tuberculosis DprE1 enzyme.

The enzyme-inhibiting properties of these compounds also extend to targets relevant to human diseases. A notable application is the inhibition of the IκB kinase (IKK) complex, which is a crucial target for diseases involving inflammatory responses. Pyridin-3-amine derivatives have also been investigated as multitargeted kinase inhibitors, with the potential to bind to kinases such as FGFR, RET, and EGFR. In the realm of anti-inflammatory research, 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of nitric oxide (NO) production, a key process in inflammation. nih.gov The most effective analogues, 1f and 1o, demonstrated significant inhibitory potency. nih.gov

Anti-inflammatory and Analgesic Effects

The enzyme-inhibiting capabilities of thiophene and pyridine derivatives directly translate into potential therapeutic effects for inflammatory conditions. Thiophene-based compounds are known for their anti-inflammatory properties, with some derivatives exhibiting activity superior to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. nih.gov Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For example, in a carrageenan-induced paw edema model in rats, one thiophene derivative at a 50 mg/kg dose produced a 58.46% inhibition of inflammation, outperforming indomethacin. nih.gov

The potent inhibition of nitric oxide (NO) production by 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives further underscores their anti-inflammatory potential. nih.gov Research has also focused on synthesizing novel thiophene and pyridine derivatives specifically for their anti-inflammatory and analgesic activities. rjpbr.com In one such study, pyrazole (B372694) derivatives synthesized from 2-acetyl thiophene, namely compounds 5e, 5f, and 6d, were identified as potent analgesics in in-vivo tests. rjpbr.com

Neuroprotective Potential

Emerging research indicates that derivatives of related heterocyclic systems possess neuroprotective properties. A recent study investigated the effects of a 6-nitrobenzo[d]thiazol-2-amine derivative, N3, in a zebrafish model of epilepsy. nih.gov The findings suggest that N3 has significant therapeutic potential for neurological disorders. It was shown to reduce neurodegenerative markers, enhance antioxidant enzyme activities, and suppress pro-inflammatory gene expression. nih.gov Furthermore, the compound led to behavioral improvements, including better motor coordination and an increase in the levels of the inhibitory neurotransmitter GABA, highlighting its potential to mitigate neurodegeneration and inflammation in the brain. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more effective therapeutic agents. For derivatives of this compound, several key SAR insights have been elucidated.

For antifungal activity, the substitution pattern is critical. The electronic effect of substituents on the thiophene ring plays a crucial role in the bioactivity of the molecule. nih.gov Furthermore, the position of the nitrogen atom in the pyridine ring is a determining factor; compounds with the nitrogen at the 3-position, as in the parent compound, exhibit stronger antifungal activity. mdpi.com A higher density of positive charge and the presence of a long aliphatic alcohol chain can also enhance this activity. mdpi.com

In the context of anti-HIV activity, SAR studies of thiophene[3,2-d]pyrimidine derivatives revealed that attaching a Boc (tert-butyloxycarbonyl) protecting group to the amino acid substituent diminishes antiviral efficacy. nih.gov It was also observed that derivatives with non-polar amino acid groups demonstrated superior antiviral potency compared to their polar counterparts. nih.gov

Regarding anti-inflammatory action, SAR studies of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have helped identify the substitutions that lead to the most potent inhibition of nitric oxide production. nih.gov General SAR studies on the antiproliferative activity of various pyridine derivatives have found that the presence and specific positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tend to enhance biological activity. nih.gov Conversely, the addition of halogen atoms or other bulky groups often results in lower activity. nih.gov

Mechanistic Investigations of Biological Action

The biological and pharmacological activities of this compound and its derivatives are underpinned by jejich diverse interactions with various molecular targets. Mechanistic studies, including molecular modeling, enzyme inhibition assays, and cell-based functional assays, have begun to elucidate the specific pathways through which these compounds exert their effects. The primary mechanisms identified to date involve the modulation of protein kinases, interference with cytoskeletal dynamics, and the inhibition of other crucial cellular enzymes.

A significant area of investigation has been the role of these thiophene-pyridine scaffolds as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of pyridin-3-amine have been identified as potent inhibitors of several kinase families. These interactions often occur within the ATP-binding site of the kinase, where the compound competes with the endogenous ATP molecule, thereby blocking the downstream phosphorylation cascade. researchgate.net

Further research into a series of 3-(thiophen-2-ylthio)pyridine derivatives, initially designed as insulin-like growth factor 1 receptor (IGF-1R) inhibitors, revealed a multitargeted kinase inhibitory profile. nih.gov While they did not significantly inhibit IGF-1R, these compounds demonstrated potent activity against several other key kinases implicated in cancer progression. nih.gov This multitargeted approach is a promising strategy in cancer therapy to overcome resistance mechanisms.

Beyond kinase inhibition, certain pyridine derivatives have been shown to interfere with the fundamental cellular process of mitosis by inhibiting tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov The disruption of microtubule dynamics leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death). nih.gov

Kinase Inhibition

The thiophene-pyridine core structure serves as a versatile scaffold for designing inhibitors that can target a range of protein kinases. The specific substitutions on both the thiophene and pyridine rings dictate the potency and selectivity of the inhibitor for different kinases. researchgate.net

Phosphoinositide 3-Kinase (PI3K) Inhibition: Structure-based drug design has led to the development of highly selective thiophene derivatives as PI3K inhibitors. researchgate.net Cocrystal structures have provided detailed insights into the binding mechanism. For instance, in the PI3Kγ isoform, a water molecule mediates a hydrogen-bonding network between the enzyme residues Asp841 and Tyr867, and the nitrogen atom on the pyridine ring of the inhibitor interacts with this water molecule. researchgate.net Optimization of these interactions, for example by replacing the mediating water molecule with a 1,2,4-triazole (B32235) group on the inhibitor, led to compounds with excellent potency for the PI3Kα isoform. researchgate.net This specific modification allows for direct hydrogen bond interactions with enzyme residues Tyr836 and Asp810, stabilizing the inhibitor-enzyme complex. researchgate.net

Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives of pyridin-3-amine have been explored as inhibitors of several receptor tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and the RET proto-oncogene. nih.gov A representative compound from a series of 3-(thiophen-2-ylthio)pyridine derivatives exhibited good inhibitory activity against FGFR2 and FGFR3. nih.gov

Other Kinase Targets: The mechanistic landscape of these compounds extends to other kinase families.

IKK Inhibition: The IκB kinase (IKK) complex is central to the NF-κB signaling pathway, a key regulator of inflammation. Certain 6-(thiophen-2-yl)pyridin-3-amine derivatives have been identified as inhibitors of the IKK complex.

TAK1 Inhibition: Transforming growth factor-β-activated kinase 1 (TAK1) is another critical kinase in inflammatory pathways. Research on structurally related 7-aminofuro[2,3-c]pyridines has demonstrated their potential as TAK1 inhibitors. nih.gov

Janus Kinase (JAK) and RON Inhibition: A selected 3-(thiophen-2-ylthio)pyridine derivative also showed inhibitory effects against Janus kinase and the RON (Receptor Originating from Nantes) receptor tyrosine kinase. nih.gov

| Compound Series/Derivative | Target Kinase(s) | Mechanism of Action Details | IC50 / Ki Values |

|---|---|---|---|

| Thiophene derivatives | PI3Kα | Interaction with Tyr836 and Asp810 in the ATP-binding site. researchgate.net | Ki = 1.7 nM researchgate.net |

| Pyridin-3-amine derivatives | FGFR, RET, EGFR | Binding to the kinase domain via hydrogen bonding or π-π interactions. | Not specified |

| 3-(Thiophen-2-ylthio)pyridine derivative (Compound 22) | FGFR2, FGFR3, EGFR, JAK, RON | Multitarget kinase inhibition. nih.gov | IC50 = 2.14 to 12.20 μM nih.gov |

| 6-(Thiophen-2-yl)pyridin-3-amine derivatives | IKK complex | Inhibition of the NF-κB pathway. | Not specified |

| 7-Aminofuro[2,3-c]pyridines | TAK1 | Inhibition of TAK1 activity. nih.gov | Not specified |

Tubulin Polymerization Inhibition

A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as analogs of combretastatin (B1194345) A-4 (a potent natural tubulin inhibitor), have been shown to act as tubulin polymerization inhibitors. nih.gov Mechanistic studies revealed that these compounds potently inhibit the assembly of tubulin into microtubules. nih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov The inability to form a functional spindle triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Cell Cycle Arrest

The antiproliferative activity of this compound derivatives is frequently linked to their ability to induce cell cycle arrest. The specific phase of arrest often depends on the compound's primary mechanism of action.

G2/M Phase Arrest: As mentioned, compounds that inhibit tubulin polymerization cause cells to accumulate in the G2/M phase of the cell cycle. nih.gov

G1/G0 Phase Arrest: In contrast, a 3-(thiophen-2-ylthio)pyridine derivative that acts as a multitarget kinase inhibitor was found to arrest HepG2 cancer cells in the G1/G0 phase. nih.gov This type of arrest is often associated with the inhibition of signaling pathways that control cell growth and proliferation at an earlier stage of the cell cycle.

Other Mechanistic Actions

Nicotinate Mononucleotide Adenylyltransferase (NMNAT) Inhibition: Research on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, which are structurally related to the core compound, identified them as inhibitors of nicotinate mononucleotide adenylyltransferase. researchgate.net This enzyme is essential in the NAD biosynthesis pathway, and its inhibition can have significant effects on bacterial viability, suggesting a potential antibacterial mechanism. researchgate.net Molecular docking studies have helped to model the interactions between these compounds and the enzyme's active site. researchgate.net

Antioxidant Activity: The conjugated π-systems present in the thiophene and pyridine rings may confer antioxidant properties, allowing the compounds to scavenge free radicals.

| Compound Series | Mechanism | Biological Effect |

|---|---|---|

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Inhibition of tubulin polymerization. nih.gov | Disruption of microtubule dynamics, G2/M cell cycle arrest, apoptosis. nih.gov |

| 3-(Thiophen-2-ylthio)pyridine derivatives | Multitarget kinase inhibition. nih.gov | G1/G0 cell cycle arrest. nih.gov |

| 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives | Inhibition of Nicotinate Mononucleotide Adenylyltransferase. researchgate.net | Potential antibacterial activity. researchgate.net |

| Pyridin-3-amine derivatives | Scavenging of free radicals. | Antioxidant activity. |

Advanced Applications and Future Perspectives of 6 Thiophen 3 Yl Pyridin 3 Amine

Applications in Material Science

The fusion of thiophene (B33073) and pyridine (B92270) moieties into a single molecular framework imparts valuable electronic and structural properties, making it a promising candidate for next-generation materials. The structural hybridity allows for a unique combination of the electron-rich character of thiophene with the electron-deficient nature and hydrogen-bonding capability of the pyridine ring .

The scaffold of 6-(thiophen-3-yl)pyridin-3-amine is particularly relevant to the field of organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine (and related pyrimidine) ring is beneficial for creating materials with good electron-injection and transport properties. spiedigitallibrary.org Compounds with this core structure are investigated for their potential as hole-transporting materials (HTMs) and electron-transporting materials (ETMs), which are crucial components of multilayer OLED devices. spiedigitallibrary.org

Derivatives of similar pyridine-appended structures have demonstrated stable performance in OLEDs with reduced efficiency roll-off at high brightness. acs.org The planarity of the aromatic systems facilitates strong π-π stacking interactions, which is an important characteristic for charge transport in organic electronic devices.

Table 1: Performance of Related Pyrene-Pyridine Materials in OLEDs

| Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) | Source |

|---|---|---|---|---|

| Py-Br | 17,300 | 22.4 | 9% | acs.org |

Data based on a related pyrene-pyridine derivative used as a hole-transporting material.

The inherent electronic diversity of the thiophene-pyridine scaffold makes it a target for the development of novel organic semiconductors. The combination of an electron-donating moiety (thiophene) with an electron-accepting one (pyridine) creates an intramolecular charge-transfer character, which is fundamental to semiconducting behavior.

Research on related pyrimidine-based materials, which also feature an electron-deficient N-heterocyclic ring, has shown that these structures can achieve high electron mobility, a critical parameter for semiconductor performance. spiedigitallibrary.org The ability to tune the electronic properties by modifying the peripheral substituents on the this compound core allows for the rational design of advanced materials with tailored semiconducting properties for applications in transistors and other electronic components. spiedigitallibrary.org

Biological Probes and DNA Interaction Studies